Absorbance Maxima Blue-Shift of 3-Hydroxyretinal-Opsin Complexes Relative to Retinal (A1)-Opsin
In direct head-to-head comparison using bovine opsin reconstituted with 11-cis isomers, the 3-hydroxyretinal-opsin complex exhibits a consistently blue-shifted absorbance maximum relative to native retinal-opsin (rhodopsin). The 12 nm hypsochromic shift is attributed to increased bond-length alternation in the polyene chain induced by the C3 hydroxyl group, which also precludes hydrogen bonding with opsin residues that retinal would otherwise engage [1].
| Evidence Dimension | Absorbance Maximum (λmax) |
|---|---|
| Target Compound Data | 488 nm |
| Comparator Or Baseline | Retinal (A1) in bovine opsin: 500 nm |
| Quantified Difference | Blue-shift of 12 nm |
| Conditions | CHAPSO-solubilized bovine opsin reconstituted with 11-cis isomers; photometric measurement |
Why This Matters
A 12 nm spectral shift is sufficient to alter the action spectrum of any opsin-based optogenetic tool or reconstituted visual pigment, making 3-hydroxyretinal the required chromophore for experiments demanding native insect visual pigment spectral tuning.
- [1] Gärtner W, Towner P, Hopf H, Oesterhelt D. (1991). Quantum yield of CHAPSO-solubilized rhodopsin and 3-hydroxy retinal containing bovine opsin. Photochemistry and Photobiology, 54(6): 1047-1055. View Source
